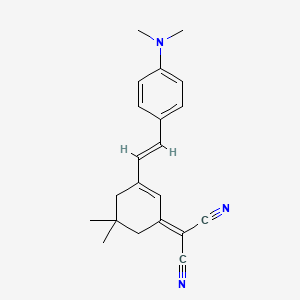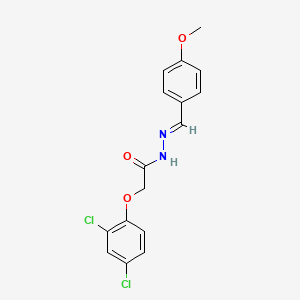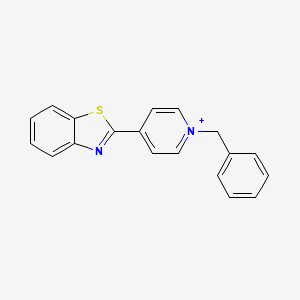![molecular formula C17H15N5O3 B11708991 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)
2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida es un complejo compuesto orgánico con una estructura única que incluye un anillo de indol, un grupo hidrazona y una porción de fenilacetamida. Este compuesto es de gran interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida típicamente implica la condensación de un derivado de indol con un compuesto de hidrazona bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador y solvente adecuados, como ácido acético o etanol, a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar métodos más escalables y eficientes, como la síntesis de flujo continuo o el uso de reactores automatizados. Estos métodos aseguran rendimientos y pureza más altos del producto final, haciéndolo adecuado para aplicaciones a gran escala en productos farmacéuticos y otras industrias.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en una amina.
Sustitución: La porción de fenilacetamida puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura única y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida comparte similitudes con otros derivados de hidrazona y compuestos basados en indol.
- Ejemplos incluyen 9-[(Aminocarbonyl)hidrazono]-N(2),N(2),N(7),N(7)-tetrabutil-4,5-dinitro-9H-fluoreno-2,7-disulfonamida y 9-[(Aminocarbonyl)hidrazono]-N(2),N(7)-diisopentil-9H-fluoreno-2,7-disulfonamida .
Unicidad
La singularidad de 2-{(3Z)-3-[(Aminocarbonyl)hidrazono]-2-oxo-2,3-dihidro-1H-indol-1-YL}-N-fenilacetamida radica en su combinación específica de grupos funcionales y su potencial para diversas actividades biológicas. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C17H15N5O3 |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
2-[3-(carbamoyldiazenyl)-2-hydroxyindol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N5O3/c18-17(25)21-20-15-12-8-4-5-9-13(12)22(16(15)24)10-14(23)19-11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,18,25)(H,19,23) |
Clave InChI |
AOZUSUHKVYJEGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
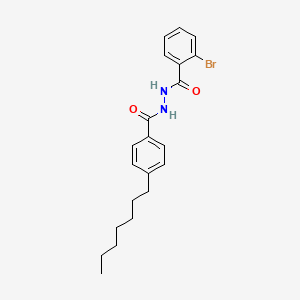
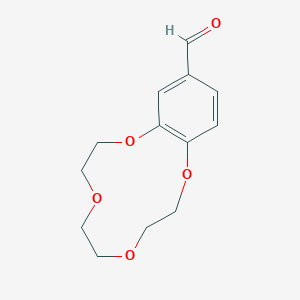
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)

![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
